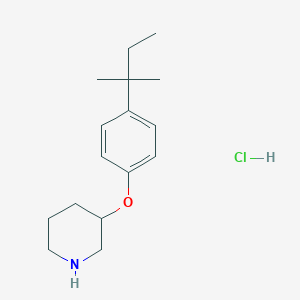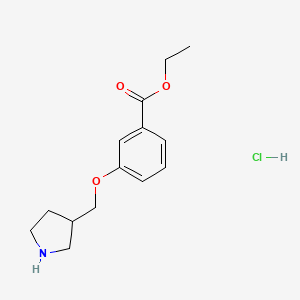
4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride
Vue d'ensemble
Description
4-(tert-Pentyl)phenyl 3-piperidinyl ether hydrochloride (4-t-PPE-HCl) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 64-68°C and a molecular weight of 309.86 g/mol. 4-t-PPE-HCl is an important synthetic intermediate used in the synthesis of a variety of compounds, including phenothiazines, quinolines, and other heterocyclic compounds. It is used as a reagent in the synthesis of drugs, dyes, and pharmaceuticals. Additionally, it is used as a chiral building block in asymmetric synthesis, and as an analytical reagent for the determination of a variety of organic compounds.
Applications De Recherche Scientifique
Synthesis and Characterization of Organosoluble Poly(Ether Imide)s
Liaw, Hsu, and Liaw (2001) explored the creation of highly organosoluble poly(ether imide)s using a bulky pendent bis(ether anhydride). They achieved a range of polymers with excellent solubility and thermal stability, demonstrating potential applications in materials science and engineering (Liaw, Hsu, & Liaw, 2001).
Electrosynthesis of Polythiophene Derivatives with High Thermal Stability
Zhang, Tang, Liang, and Shi (2006) developed soluble polythiophene derivatives exhibiting high thermal stability and strong yellow-green light emission. This research opens avenues in the field of electronics and materials science for creating high-performance polymers (Zhang, Tang, Liang, & Shi, 2006).
Antibacterial and Antioxidant Properties of Piperidine Derivatives
Gasparyan et al. (2011) synthesized a series of piperidine derivatives, finding some to exhibit moderate antibacterial activity and others high antioxidant activity. This research suggests potential applications in pharmaceuticals and health sciences (Gasparyan et al., 2011).
Synthesis and Reactivity of Multinuclear Zinc(II) Alkyl Derivatives
Dinger and Scott (2001) investigated alkyl zinc derivatives, showing potential for application in catalysis and polymerization processes. Their work contributes to the understanding of chemical reactivity and synthesis in inorganic chemistry (Dinger & Scott, 2001).
Synthesis and Pharmacological Activity of Piperidinopropanol Hydrochlorides
Gasparyan et al. (2009) focused on synthesizing compounds with significant cholinoblocking activities, contributing to pharmaceutical research and development (Gasparyan et al., 2009).
Propriétés
IUPAC Name |
3-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-7-9-14(10-8-13)18-15-6-5-11-17-12-15;/h7-10,15,17H,4-6,11-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNUTIGEUWVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397532.png)
![2-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397534.png)
![Ethyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397536.png)
![2-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397537.png)

![2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397539.png)
![3-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397540.png)
![2-[2-(3-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397542.png)
![2-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397544.png)
![3-[(4-Propoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397546.png)
![2-[2-(4-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397547.png)
![2-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397550.png)
![3-{[4-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397551.png)
![2-[2-(4-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397553.png)
